molecular formula C6H12ClNO4S B1379467 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride CAS No. 1803582-09-3

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride

Cat. No.: B1379467
CAS No.: 1803582-09-3
M. Wt: 229.68 g/mol
InChI Key: PTQVOATZZDYZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride is a chemical compound with a molecular weight of 243.63 g/mol. It is a crystalline solid with a strong odor and is soluble in water, ethanol, and methanol. This compound is known for its unique structural features, which include a thiolane ring with an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride involves several steps. One common synthetic route includes the reaction of a thiolane derivative with an amino acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride can be compared with other similar compounds such as:

    2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid: This compound has a similar thiolane ring structure but differs in the position and nature of the functional groups.

    2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: Another related compound with variations in the amino and carboxylic acid groups.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-6(3-5(8)9)1-2-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQVOATZZDYZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
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2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride

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